molecular formula C9H7ClN2O2 B1436791 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol CAS No. 1343260-98-9

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol

Cat. No.: B1436791
CAS No.: 1343260-98-9
M. Wt: 210.62 g/mol
InChI Key: GYOANZAOUANFHU-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain bacterial enzymes, thereby disrupting bacterial cell wall synthesis and leading to antibacterial effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting key enzymes in these pathways, this compound reduces the expression of pro-inflammatory genes and decreases the production of inflammatory mediators . This modulation of cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cell wall components . In mammalian cells, the compound interacts with signaling proteins, leading to the inhibition of enzyme activity and subsequent downregulation of pro-inflammatory gene expression . These molecular interactions are critical for the compound’s antibacterial and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its antibacterial and anti-inflammatory effects persist, indicating sustained activity

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights. At low to moderate doses, the compound exhibits significant antibacterial and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as liver toxicity and gastrointestinal disturbances, have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacodynamics. The compound is efficiently transported across cell membranes, likely through passive diffusion . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, some studies suggest that it may also accumulate in the nucleus, potentially influencing gene expression . The specific targeting signals or post-translational modifications that direct its subcellular localization remain to be fully characterized.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenol with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted phenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxadiazole ring with a phenolic group and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler oxadiazoles or phenols .

Properties

IUPAC Name

4-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-11-9(14-12-5)7-4-6(10)2-3-8(7)13/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOANZAOUANFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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